

An In-depth Technical Guide to 4-Ethylheptane (CAS 2216-32-2)

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Compound of Interest

Compound Name: 4-Ethylheptane

Cat. No.: B1585254

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **4-Ethylheptane** (CAS No. 2216-32-2), a branched-chain alkane. While not directly implicated in current drug development, its physicochemical properties and potential as a non-polar solvent or synthetic building block warrant consideration. This document collates available data on its chemical and physical properties, outlines plausible synthetic routes, details standard analytical protocols, and discusses its known safety profile. The absence of known interactions with biological signaling pathways is also addressed. All quantitative data is presented in structured tables for clarity, and conceptual workflows are visualized using diagrams.

Chemical and Physical Properties

4-Ethylheptane is a colorless, flammable liquid.^[1] It is a saturated hydrocarbon, and as such, is chemically inert under most conditions. Its branched structure influences its physical properties, such as boiling point and viscosity, compared to its linear isomer, n-nonane.

Table 1: Physical and Chemical Properties of **4-Ethylheptane**

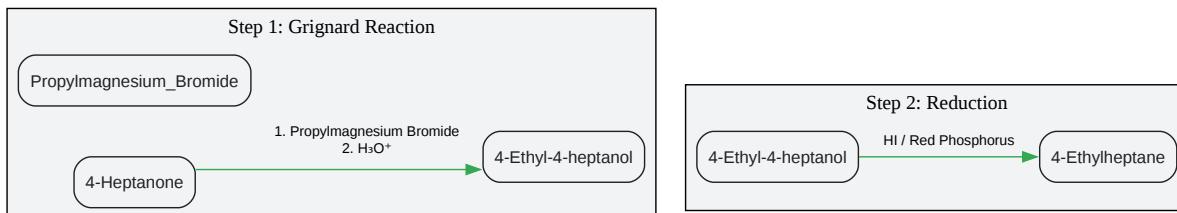
Property	Value	Reference(s)
CAS Number	2216-32-2	[2][3]
Molecular Formula	C ₉ H ₂₀	[2][3]
Molecular Weight	128.26 g/mol	[1]
Appearance	Colorless to Almost Colorless Liquid	[1]
Density	0.73 g/cm ³	[1]
Boiling Point	141 °C	[1]
Melting Point	-113.19 °C	[1]
Flash Point	30 °C	[1]
Refractive Index	1.4070 - 1.4090	[1]
Water Solubility	242.2 µg/L	[1]
Solubility	Soluble in Ether, Benzene, Acetone	[1]

Synthesis of 4-Ethylheptane

While a specific, detailed experimental protocol for the synthesis of **4-Ethylheptane** is not readily available in the reviewed literature, plausible synthetic routes can be devised based on established organic chemistry reactions such as the Grignard reaction and the Wurtz reaction.

Proposed Synthesis via Grignard Reaction

A Grignard reaction provides a reliable method for forming carbon-carbon bonds. A potential route to **4-ethylheptane** could involve the reaction of a propyl magnesium halide with 4-heptanone, followed by dehydration and subsequent hydrogenation. A more direct, albeit potentially lower-yielding, approach would be the reaction of an ethyl magnesium halide with a 4-haloheptane. A more plausible Grignard synthesis would involve the reaction of propylmagnesium bromide with 4-heptanone to form 4-ethyl-4-heptanol, followed by reduction of the tertiary alcohol.

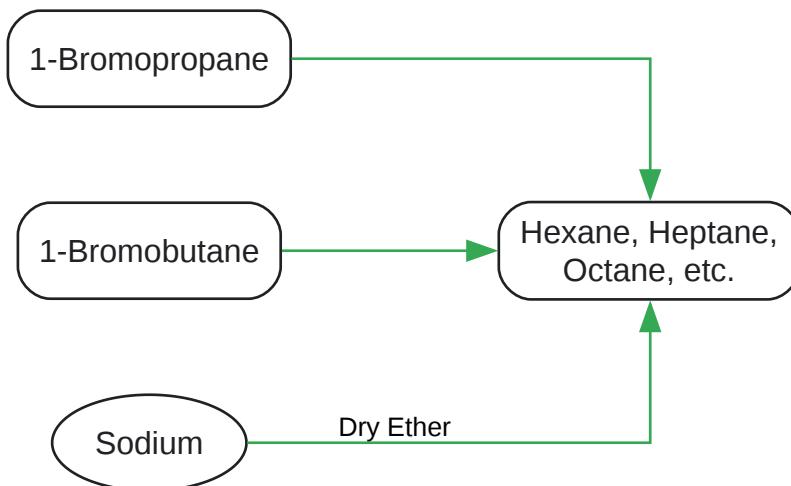


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Proposed Grignard synthesis of **4-Ethylheptane**.

Proposed Synthesis via Wurtz Reaction

The Wurtz reaction, while often leading to side products and having limited synthetic utility for asymmetric alkanes, presents a theoretical pathway. The coupling of 1-bromopropane and 1-bromobutane with sodium metal would produce a mixture of hexane, octane, and the desired heptane, along with other isomers. A more specific Wurtz-type reaction could involve the coupling of 4-bromoheptane with ethyl bromide and sodium, though this would also result in a mixture of products. A more controlled synthesis would involve the reaction of 4-bromo-**4-ethylheptane** with a reducing agent. However, the synthesis of this starting material is not trivial. A more straightforward, though potentially low-yielding, approach would be the coupling of two molecules of a propyl halide and one molecule of an ethyl dihalide in the presence of sodium. A more direct, albeit less efficient, method would be the coupling of 1-bromopropane and 1-ethyl-1-bromopropane. Given the limitations, a more practical Wurtz synthesis would involve the coupling of a single appropriate halide. A plausible, though likely inefficient, route is the coupling of 1-bromo-2-ethylpentane with ethyl bromide. A more direct, but still problematic, approach is the coupling of a propyl halide and a butyl halide. For the specific synthesis of **4-ethylheptane**, a more targeted approach would be the reaction of 4-bromoheptane with ethylmagnesium bromide in the presence of a suitable catalyst (a variation of a Grignard coupling reaction). A classic Wurtz reaction would involve the coupling of two different alkyl halides, for instance, 1-bromopropane and 1-bromo-2-ethylbutane.



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Wurtz reaction leading to a mixture of alkanes.

Spectroscopic Data

The structural characterization of **4-Ethylheptane** is supported by various spectroscopic techniques.

Table 2: Spectroscopic Data for **4-Ethylheptane**

Technique	Key Features	Reference(s)
¹ H NMR	Complex multiplets in the alkane region (~0.8-1.4 ppm).	[4]
¹³ C NMR	Signals corresponding to the different carbon environments in the molecule.	
Mass Spectrometry (MS)	Molecular ion peak (M^+) at $m/z = 128$, with characteristic fragmentation patterns for branched alkanes (e.g., loss of ethyl and propyl groups).	[3]
Infrared (IR) Spectroscopy	C-H stretching vibrations just below 3000 cm^{-1} , and C-H bending vibrations around 1465 cm^{-1} and 1375 cm^{-1} .	[3]

Experimental Protocols

Detailed experimental protocols for the synthesis of **4-Ethylheptane** are not available in the searched literature. However, standard procedures for the analytical techniques are provided below.

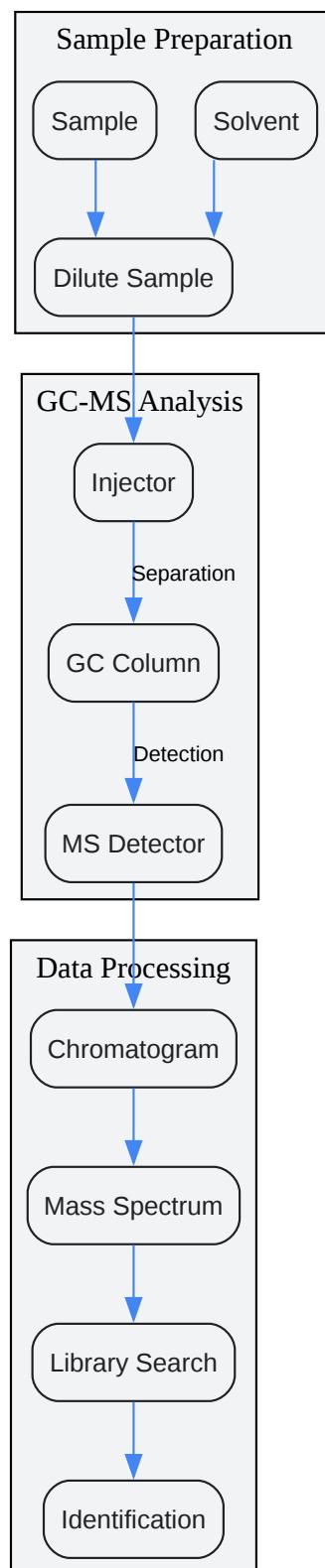
Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify **4-Ethylheptane** from a mixture and confirm its molecular weight and fragmentation pattern.

Methodology:

- **Sample Preparation:** Prepare a dilute solution of the sample in a volatile solvent such as hexane or dichloromethane.
- **Injection:** Inject a small volume (e.g., 1 μL) of the prepared sample into the GC-MS instrument.

- GC Separation:
 - Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
 - Oven Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) to ensure elution of all components.
- MS Detection:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from a low m/z (e.g., 40) to a value greater than the molecular weight (e.g., 200).
- Data Analysis: Identify the peak corresponding to **4-Ethylheptane** based on its retention time and compare its mass spectrum with a reference library.



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Workflow for GC-MS analysis of **4-Ethylheptane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra to confirm the chemical structure of **4-Ethylheptane**.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a clean, dry NMR tube.
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Process the data by applying Fourier transformation, phase correction, and baseline correction.
 - Integrate the signals and determine the chemical shifts.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - A larger number of scans will be required compared to ^1H NMR due to the low natural abundance of ^{13}C .
 - Process the data similarly to the ^1H spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the characteristic functional groups (C-H bonds) in **4-Ethylheptane**.

Methodology:

- Sample Preparation: As **4-Ethylheptane** is a liquid, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.
- Data Acquisition: Place the salt plates in the sample holder of the IR spectrometer and acquire the spectrum.

- Data Analysis: Identify the characteristic absorption bands for C-H stretching and bending vibrations.

Applications in Drug Development

Currently, there is no specific information in the scientific literature to suggest that **4-Ethylheptane** is used as an active pharmaceutical ingredient or plays a direct role in drug development. Its primary relevance to this field would be as a non-polar solvent for extraction or synthesis, or as a reference compound in analytical studies. Branched alkanes, in general, are components of various fuels and lubricants and can be used as inert media for reactions.

Biological Activity and Signaling Pathways

There is no evidence to suggest that **4-Ethylheptane** has any specific biological activity or interacts with known signaling pathways in mammalian systems. As a simple, non-functionalized alkane, it is not expected to bind to receptors or enzymes with high specificity. The general biological effect of short-chain alkanes is related to their lipophilicity, which can lead to disruption of cell membranes at high concentrations. Some microorganisms possess enzymatic pathways (e.g., involving alkane hydroxylases) to metabolize alkanes, but this is a catabolic process rather than a signaling event.

Safety and Toxicology

Table 3: GHS Hazard Information for **4-Ethylheptane**

Hazard Statement	Code	Description	Reference(s)
Flammable liquid and vapor	H226	Flammable liquid and vapor	[3]
May be fatal if swallowed and enters airways	H304	May be fatal if swallowed and enters airways	[3]

Precautions: Handle in a well-ventilated area, away from ignition sources. Wear appropriate personal protective equipment (gloves, safety glasses).

Conclusion

4-Ethylheptane is a simple branched alkane with well-defined physical and chemical properties. While it does not have known direct applications in drug development or specific biological activities, a thorough understanding of its properties, synthesis, and analysis is valuable for researchers who may encounter it as a solvent, impurity, or starting material. The protocols and data presented in this guide provide a foundational resource for scientists working with this compound. Further research into the biological effects of branched alkanes could reveal currently unknown interactions, but based on current knowledge, **4-Ethylheptane** is best considered a simple hydrocarbon with limited biological significance.

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